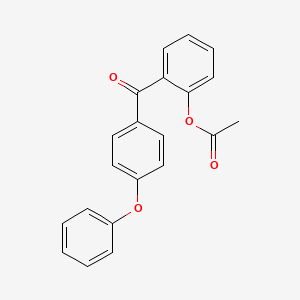

2-Acetoxy-4'-phenoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetoxy-4'-phenoxybenzophenone is a chemical compound that is related to various benzophenone derivatives studied for their photochemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their structural and chemical properties, which can provide insights into the behavior of 2-Acetoxy-4'-phenoxybenzophenone.

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions and transacylation processes. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes photo-Fries rearrangement to yield a compound with similar functional groups, indicating that similar methods could potentially be applied to synthesize 2-Acetoxy-4'-phenoxybenzophenone . Additionally, the synthesis of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives involves NMR spectroscopy for structural assignment, suggesting that similar analytical techniques would be relevant for the synthesis and analysis of 2-Acetoxy-4'-phenoxybenzophenone .

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are key techniques used to determine the molecular structure of benzophenone derivatives. The structure of the starting azlactone in the synthesis of phenylpropenoic acid derivatives was confirmed by X-ray crystallography . Similarly, the crystal structures of carboxylic acid derivatives have been determined, providing a precedent for the structural analysis of 2-Acetoxy-4'-phenoxybenzophenone .

Chemical Reactions Analysis

The related compounds exhibit various chemical reactions, such as hydrolysis and photolysis. For example, a quinol derivative with an acetoxy group undergoes hydrolysis to generate an oxenium ion intermediate, which is trapped by nucleophiles in an aqueous environment . This suggests that 2-Acetoxy-4'-phenoxybenzophenone may also undergo hydrolysis under certain conditions. Additionally, the polymerization of acetoxybenzoic acids involves side reactions such as acidolysis and phenolysis, which could be relevant to the reactivity of 2-Acetoxy-4'-phenoxybenzophenone in polymer matrices .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their functional groups and molecular structure. The polarity of the solvent has been shown to significantly affect the synthesis of 2-Hydroxy-4-methoxybenzophenone, indicating that solvent polarity could also be an important factor in the synthesis and properties of 2-Acetoxy-4'-phenoxybenzophenone . The presence of acetoxy and phenoxy groups in the compound suggests that it may have similar solubility and reactivity characteristics to those observed in the related compounds.

科学的研究の応用

Environmental Analysis

Research on benzophenone derivatives, such as hydroxylated benzophenones, has shown their use as UV absorbers in environmental water samples. A study demonstrated a method for determining these compounds in water using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the importance of such compounds in understanding environmental pollutants and their fate in aquatic ecosystems (Negreira et al., 2009).

Pharmaceutical Analysis

In the pharmaceutical industry, benzophenone derivatives have been studied for their metabolism and transformation products. For instance, benzophenone-3, a related compound, was examined for its metabolism by human liver microsomes, providing insights into the metabolic pathways and potential effects of benzophenone derivatives on endocrine disruption (Watanabe et al., 2015).

Materials Science

In materials science, research on coordination polymers based on copper(I)-thiophenolates demonstrated reversible luminescent thermochromic behavior, which could be processed with polymers to form thermochromic thin films. This application is relevant for developing materials with temperature-sensitive properties, potentially including derivatives of 2-Acetoxy-4'-phenoxybenzophenone (Troyano et al., 2018).

Analytical Chemistry

In analytical chemistry, studies on benzophenone derivatives have contributed to developing methods for analyzing complex matrices. For example, a method for determining benzophenone-3 and its metabolites in human serum showcases the application of such compounds in improving analytical techniques for bioanalytical studies (Tarazona et al., 2013).

特性

IUPAC Name |

[2-(4-phenoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-20-10-6-5-9-19(20)21(23)16-11-13-18(14-12-16)25-17-7-3-2-4-8-17/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZLVWLCVLNDKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641573 |

Source

|

| Record name | 2-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-30-3 |

Source

|

| Record name | Methanone, [2-(acetyloxy)phenyl](4-phenoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)